3,4-Dihydro-5-chloro-N,N-dimethyl-1-phenyl-3-isoquinolineethanamine dihydrochloride
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Overview
Description
3,4-Dihydro-5-chloro-N,N-dimethyl-1-phenyl-3-isoquinolineethanamine dihydrochloride is a synthetic organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its complex structure, which includes a phenyl group, a chloro substituent, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-5-chloro-N,N-dimethyl-1-phenyl-3-isoquinolineethanamine dihydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Chloro Substituent: The chloro substituent can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Dimethylation: The dimethylamino group is introduced through N-alkylation using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-5-chloro-N,N-dimethyl-1-phenyl-3-isoquinolineethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dihydro-5-chloro-N,N-dimethyl-1-phenyl-3-isoquinolineethanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-5-chloro-N,N-dimethyl-1-phenyl-3-isoquinolineethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-5-chloro-1-phenyl-3-isoquinolineethanamine: Lacks the dimethylamino group, resulting in different chemical properties and biological activities.
5-Chloro-N,N-dimethyl-1-phenyl-3-isoquinolineethanamine:
Uniqueness
3,4-Dihydro-5-chloro-N,N-dimethyl-1-phenyl-3-isoquinolineethanamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
83657-72-1 |
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Molecular Formula |
C19H23Cl3N2 |
Molecular Weight |
385.8 g/mol |
IUPAC Name |
2-(5-chloro-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylethanamine;dihydrochloride |
InChI |
InChI=1S/C19H21ClN2.2ClH/c1-22(2)12-11-15-13-17-16(9-6-10-18(17)20)19(21-15)14-7-4-3-5-8-14;;/h3-10,15H,11-13H2,1-2H3;2*1H |
InChI Key |
HHSAQEAEXNOHLX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1CC2=C(C=CC=C2Cl)C(=N1)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
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